2-(Diéthylamino)-N,N-diéthylacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

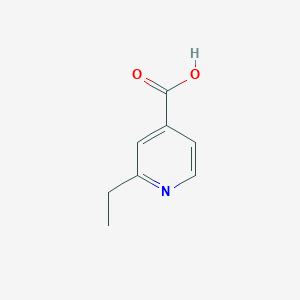

The synthesis of compounds related to 2-(Diethylamino)-N,N-diethylacetamide involves condensation reactions and other chemical synthesis methods. For instance, synthesis involving the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine has been described, leading to novel pyrimidinones with structural similarities (Craciun et al., 1998).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and quantum-chemical calculations, have been conducted to determine the structure of related compounds. These studies reveal detailed insights into the molecular geometry, bond distances, angles, and tautomeric forms (Craciun et al., 1999).

Chemical Reactions and Properties

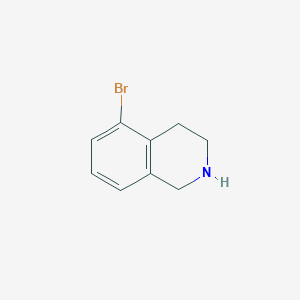

Research into the chemical reactions and properties of compounds akin to 2-(Diethylamino)-N,N-diethylacetamide focuses on their reactivity and interaction with other chemicals. For example, studies on the bromine atom reactivity in diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate highlight the nucleophilic substitution reactions characteristic of these compounds (Tada, 1966).

Physical Properties Analysis

Investigations into the physical properties of 2-(Diethylamino)-N,N-diethylacetamide and related compounds include studies on their solvation free energy, molecular docking simulations, and pharmacokinetic behavior, offering insights into their stability and biological activity potential (Anban et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-(Diethylamino)-N,N-diethylacetamide derivatives have been analyzed through various methods, including fluorescence studies, which explore the emission characteristics and quantum yields in different solvents. Such analyses contribute to understanding the electronic properties and potential applications of these compounds (Ershov et al., 2017).

Applications De Recherche Scientifique

Activité antibactérienne

Le 2-(diéthylamino)-N,N-diéthylacétamide est utilisé dans la synthèse de copolymères qui ont montré une bonne activité antibactérienne contre les bactéries testées . Les copolymères synthétisés présentent une bonne activité antibactérienne et les valeurs de concentration minimale inhibitrice (CMI) se situent entre 15,625 µg/mL et >1000 µg/mL .

Synthèse de polymères

Ce composé est utilisé comme catalyseur pour la synthèse de polymères dans l'industrie chimique . Il joue un rôle crucial dans la formation des polymères, contribuant à leurs propriétés structurelles et fonctionnelles.

Inhibiteur de corrosion

Le this compound est utilisé comme inhibiteur de corrosion dans les conduites de vapeur et de condensat . Il fonctionne en neutralisant l'acide carbonique et en piégeant l'oxygène, empêchant ainsi le processus de corrosion.

Stabilisateur de pH

Il est également utilisé comme stabilisateur de pH . En maintenant un pH stable, il contribue à garantir les performances optimales et la longévité de divers processus et réactions chimiques.

Synthèse de médicaments

Le composé est utilisé pour la synthèse de médicaments dans l'industrie pharmaceutique . Ses propriétés chimiques uniques en font un composant précieux dans la création de divers produits pharmaceutiques.

Activité antimicrobienne

<a data-citationid="9c259e41-ee6c-d57f-bfb7-d66ca2b2ddfd-34-group" h="ID=SERP,5015.1" href

Safety and Hazards

Mécanisme D'action

Target of Action

2-(Diethylamino)-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug . Its primary targets are the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This is achieved by binding to the voltage-gated sodium channels, thereby blocking the influx of sodium ions and preventing the generation and transmission of nerve impulses . This results in a local anesthetic action, causing a loss of sensation in the area where the drug is applied .

Biochemical Pathways

It is known that the drug’s action involves the interruption of the sodium-potassium pump mechanism in the neuronal cell membrane . This disruption prevents the generation of action potentials, thereby inhibiting the transmission of nerve impulses .

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . It is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The plasma binding of lidocaine is dependent on drug concentration, and the fraction bound decreases with increasing concentration . Lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion .

Result of Action

The result of Lidocaine’s action is a local anesthetic effect, which is characterized by a loss of sensation in the area where the drug is applied . This effect is beneficial in various medical procedures that require local anesthesia, such as minor surgeries, dental procedures, and diagnostic tests .

Action Environment

The action, efficacy, and stability of Lidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as vasoconstrictors, can prolong the duration of Lidocaine’s anesthetic effect .

Propriétés

IUPAC Name |

2-(diethylamino)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-5-11(6-2)9-10(13)12(7-3)8-4/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBJZXGXJGLKNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537952 |

Source

|

| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27794-54-3 |

Source

|

| Record name | N,N,N~2~,N~2~-Tetraethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)